molecular formula C20H28N6O2 B11946509 1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea) CAS No. 39642-86-9

1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea)

Cat. No.: B11946509
CAS No.: 39642-86-9
M. Wt: 384.5 g/mol
InChI Key: MHRZYVYAAMLZJC-UHFFFAOYSA-N
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Description

1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea) is a bis-urea derivative characterized by a hexamethylene spacer linking two urea moieties, each substituted with a 3-pyridylmethyl group. Bis-urea compounds are widely studied for their biological and material applications, with structural variations (e.g., substituents, spacers) critically influencing reactivity, toxicity, and functionality .

Properties

CAS No.

39642-86-9

Molecular Formula

C20H28N6O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)-3-[6-(pyridin-3-ylmethylcarbamoylamino)hexyl]urea

InChI

InChI=1S/C20H28N6O2/c27-19(25-15-17-7-5-9-21-13-17)23-11-3-1-2-4-12-24-20(28)26-16-18-8-6-10-22-14-18/h5-10,13-14H,1-4,11-12,15-16H2,(H2,23,25,27)(H2,24,26,28)

InChI Key

MHRZYVYAAMLZJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NCCCCCCNC(=O)NCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) typically involves the reaction of hexamethylene diisocyanate with 3-(3-pyridylmethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) involves its interaction with specific molecular targets. The pyridylmethyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other biomolecules. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the bis-urea scaffold but differ in substituents, spacers, or functional groups, leading to distinct chemical and biological behaviors.

1,1'-Hexamethylenebis[3-(3,5-dichloro-4-pyridyl)urea] (HMPU)

  • Structural Differences : Substituted with 3,5-dichloro-4-pyridyl groups instead of 3-pyridylmethyl.
  • Key Findings :
    • Induces oxidative stress in Chlamydomonas reinhardtii at 7.5 × 10⁻⁴ mol/L and triggers adaptive responses against mutagens in Hordeum vulgare and human lymphocytes .
    • Sensitivity hierarchy: Human lymphocytes > C. reinhardtii > H. vulgare.

1,1'-Hexamethylenebis(3,3-dimethylurea)

  • Structural Differences : Dimethyl groups replace pyridylmethyl substituents.
  • Properties :
    • Molecular formula: C₁₂H₂₆N₄O₂ (vs. C₁₈H₂₄N₆O₂ for the target compound, estimated).
    • Higher lipophilicity due to alkyl groups, likely improving membrane permeability but reducing hydrogen-bonding capacity .

1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] Diacetate

  • Structural Differences : Biguanide moieties replace urea, with p-chlorophenyl substituents.
  • Key Data :
    • CAS 56-95-1; molecular formula C₂₂H₃₀Cl₂N₁₀·2C₂H₄O₂.
    • Exhibits antimicrobial activity typical of biguanides (e.g., chlorhexidine analogs) .
  • Contrast : The target compound’s urea groups may favor different biological targets, such as enzyme inhibition or receptor modulation.

1,1'-Hexamethylenebis(3-(2-chloroethyl)-1-nitroso urea)

  • Structural Differences : Nitroso and chloroethyl groups introduce high reactivity.
  • Toxicity Data: Predicted collision cross-section (CCS): 185.8 Ų for [M+H]+ adduct. RTECS-listed, indicating documented genotoxicity and carcinogenicity risks .

N,N'-Hexamethylenebis[(p-ferrocenylphenylene-hydroxymethylene)-4-(pyrazolilo)urea]

  • Structural Differences: Incorporates ferrocenyl (organometallic) and pyrazolyl groups.
  • Synthesis :
    • Produced in DMF at 28–52°C with high yield (85–90%); eco-friendly process .
    • Exhibits growth-promoting activity in cotton seedlings, suggesting agricultural applications .
  • Contrast : The ferrocenyl moiety enables redox activity, unlike the target compound’s simpler aromatic system.

Biological Activity

1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea) (CAS No. 39642-86-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H20N4O2
  • Molecular Weight : 288.35 g/mol
  • IUPAC Name : 1,1'-hexamethylenebis(3-(3-pyridylmethyl)urea)

The compound features a hexamethylene linker connecting two pyridylmethyl urea moieties, which is significant for its biological interactions.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of 1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea). Its efficacy against various bacterial strains has been documented, showcasing significant potential as an antimicrobial agent.

Table 1: Antibacterial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis64 µg/mL
Serratia marcescens31.25 µg/mL

The compound demonstrated varying levels of activity against Gram-positive and Gram-negative bacteria, with the lowest MIC observed against Escherichia coli.

The mechanism by which 1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea) exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways. The urea moiety may interact with specific enzymes or receptors within bacterial cells, disrupting their function and leading to cell death.

Molecular Interactions

Research indicates that the compound may bind to bacterial enzymes involved in nucleic acid synthesis or protein translation, which are critical for bacterial growth and replication. These interactions can lead to a bactericidal effect, particularly in susceptible strains.

Study 1: Evaluation of Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of various compounds, 1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea) was tested alongside standard antibiotics. The compound exhibited superior activity against resistant strains of Staphylococcus aureus when compared to traditional treatments like methicillin.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications to the pyridylmethyl groups could enhance the antibacterial potency of the compound. Compounds with additional electron-withdrawing groups showed improved MIC values against resistant bacterial strains.

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